Physicochemical properties of 2-Aminomethyl-5-trifluoromethoxy-phenol
Physicochemical properties of 2-Aminomethyl-5-trifluoromethoxy-phenol
An In-depth Technical Guide to the Physicochemical Properties of 2-Aminomethyl-5-trifluoromethoxy-phenol
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Aminomethyl-5-trifluoromethoxy-phenol (CAS No. 562080-96-0), a molecule of significant interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data in public literature, this document leverages expert knowledge of structure-property relationships to predict key parameters. More importantly, it furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to conduct self-validating studies. The guide is structured to explain the causal relationships between the molecule's functional groups—the phenolic hydroxyl, the basic aminomethyl, and the lipophilic trifluoromethoxy moieties—and its resulting chemical behavior. This includes in-depth methodologies for analytical characterization, solubility, lipophilicity, and acidity/basicity (pKa) determination, supported by workflow diagrams and quantitative data summaries.
Introduction and Molecular Overview
2-Aminomethyl-5-trifluoromethoxy-phenol is a substituted aromatic compound featuring a unique convergence of three functionally critical substituents on a phenol backbone. Its potential utility in drug development stems from the strategic combination of these groups, each contributing distinct properties that can influence a molecule's pharmacokinetic and pharmacodynamic profile.
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Phenolic Hydroxyl (-OH) Group: This group acts as a hydrogen bond donor and acceptor, can participate in key binding interactions with biological targets, and imparts acidic properties.
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Aminomethyl (-CH₂NH₂) Group: A primary aliphatic amine, this group introduces a basic center, allowing for salt formation to modulate solubility and providing a strong hydrogen bond donor. Its pKa is critical for determining the molecule's charge state at physiological pH.
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Trifluoromethoxy (-OCF₃) Group: This substituent is a cornerstone of modern medicinal chemistry. It is one of the most lipophilic groups, significantly enhancing a molecule's ability to cross cellular membranes.[1] The carbon-fluorine bonds also confer high metabolic stability, protecting the molecule from oxidative degradation at that position.[1][2]
The interplay of these groups dictates the molecule's overall physicochemical profile. The hydrophilic, ionizable phenol and amine functionalities are juxtaposed with the highly lipophilic and electron-withdrawing trifluoromethoxy group. This guide will dissect these competing influences and provide the experimental framework for their precise quantification.
Predicted Physicochemical Properties
The following properties are predicted based on the known effects of the constituent functional groups and data from structurally analogous compounds.
| Property | Predicted Value / Description | Rationale and Comparative Insights |
| Molecular Formula | C₈H₈F₃NO₂ | Derived from the chemical structure. |
| Molecular Weight | 207.15 g/mol | Calculated from the molecular formula.[3] |
| Appearance | White to off-white or pale yellow solid | Based on similar substituted phenols like 2-amino-5-(trifluoromethoxy)phenol (powder) and 2-amino-5-(trifluoromethyl)phenol (solid).[4][5] |
| Melting Point | 90 - 110 °C | The related compound 2-amino-5-(trifluoromethoxy)phenol has a melting point of 98-100 °C.[5] The aminomethyl group, compared to a primary amine directly on the ring, may slightly alter crystal packing forces. |
| Lipophilicity (CLogP) | 2.0 - 2.5 | The trifluoromethoxy group is a powerful lipophilicity enhancer (Hansch π parameter of +1.04).[1] This is balanced by the polar amine and hydroxyl groups. The final value will be highly pH-dependent (LogD). |
| Aqueous Solubility | Poorly soluble at neutral pH; soluble at acidic and basic pH | The molecule is zwitterionic. Solubility is expected to be lowest near its isoelectric point and increase significantly upon salt formation in acidic (protonated amine) or basic (deprotonated phenol) conditions. |
| pKa (Phenolic -OH) | 7.5 - 8.5 | The strong electron-withdrawing effect of the meta-trifluoromethoxy group significantly increases the acidity of the phenol compared to phenol itself (pKa ~10). For comparison, 3-(trifluoromethyl)phenol has a pKa of 9.08.[6] |
| pKa (Aminomethyl -NH₂) | 9.0 - 10.0 | The pKa is expected to be similar to that of benzylamine (~9.3), as the electronic effects of the ring substituents are insulated by the methylene (-CH₂-) bridge. |
Experimental Determination Protocols
This section provides actionable, step-by-step protocols for the empirical validation of the predicted properties.
Identity and Purity Confirmation
Before any other property is measured, the identity and purity of the compound must be rigorously confirmed. A multi-technique approach is mandatory.
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Objective: To determine the purity of the compound by High-Performance Liquid Chromatography with UV detection and confirm its molecular weight by Mass Spectrometry.
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Methodology:
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Standard Preparation: Prepare a 1 mg/mL stock solution of 2-Aminomethyl-5-trifluoromethoxy-phenol in methanol. Create a dilution series (e.g., 1, 5, 10, 50, 100 µg/mL) for analysis.[7]
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HPLC Conditions (Starting Point):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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UV Detection: 254 nm and 280 nm, or a photodiode array (PDA) detector to capture the full UV spectrum.
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-
LC-MS Conditions:
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Use the same LC method as above, splitting the flow post-column if necessary.
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Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.
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Analysis Mode: Full scan from m/z 100-500.
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Expected Ions: In positive mode, expect the protonated molecule [M+H]⁺ at m/z 208.06. In negative mode, expect the deprotonated molecule [M-H]⁻ at m/z 206.04.
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-
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Trustworthiness Check: Purity should be >95% by peak area. The observed mass in both ESI modes should be within ± 5 ppm of the calculated exact mass.
Caption: Analytical workflow for purity and identity confirmation.
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Objective: To unambiguously confirm the chemical structure.
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Methodology:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD).
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Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
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Predicted ¹H NMR (in DMSO-d₆, 400 MHz):
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Aromatic Protons (3H): Expect three signals in the δ 6.5-7.5 ppm range. The substitution pattern should give rise to distinct splitting patterns (e.g., a doublet, a singlet-like signal, and another doublet).
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Methylene Protons (-CH₂-): A singlet or AB quartet around δ 3.8-4.2 ppm.
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Amine Protons (-NH₂): A broad singlet, exchangeable with D₂O.
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Phenolic Proton (-OH): A broad singlet, exchangeable with D₂O.
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-
Predicted ¹⁹F NMR: A sharp singlet corresponding to the -OCF₃ group.
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-
Trustworthiness Check: The observed chemical shifts, integration values, and coupling patterns must be consistent with the proposed structure. The principles of substituent effects can be used for prediction.[8]
Solubility Determination
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Objective: To determine the equilibrium solubility in various aqueous and organic solvents.
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Causality: This method is the gold standard as it measures the solubility of the most stable crystalline form of the compound at equilibrium, which is critical for formulation and bioavailability studies.
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Methodology:
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Setup: In separate vials, add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each test solvent (e.g., Water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, DMSO).
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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Sample Processing: After equilibration, allow the vials to stand for the excess solid to settle. Centrifuge the samples to pellet any remaining solid.
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Quantification: Carefully remove an aliquot from the supernatant, dilute it with the appropriate mobile phase, and quantify the concentration of the dissolved compound using the previously established HPLC-UV method against a calibration curve.
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-
Trustworthiness Check: The presence of undissolved solid must be confirmed at the end of the experiment to ensure saturation was achieved.
Caption: Workflow for shake-flask solubility determination.
Lipophilicity (LogP / LogD) Determination
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Objective: To measure the intrinsic lipophilicity of the neutral form of the molecule.
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Methodology:
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System Preparation: Use n-octanol and a buffer pre-saturated with each other. For LogP, the buffer pH should be chosen to ensure the molecule is >99% in its neutral form. Given the predicted pKa values, a pH of ~8.0 would be a reasonable starting point to keep the amine mostly neutral and the phenol mostly protonated.
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Partitioning: Add a known amount of the compound to a vial containing a known volume of the aqueous buffer and n-octanol (e.g., 2 mL of each).
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Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature, then centrifuge to ensure complete phase separation.
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Quantification: Analyze the concentration of the compound in both the aqueous and octanol phases using HPLC-UV.
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Calculation: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).
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-
Note on LogD: To determine the pH-dependent LogD, this experiment should be repeated at different pH values, particularly at physiological pH 7.4.
pKa Determination
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Objective: To determine the acidity and basicity constants by measuring changes in UV absorbance as a function of pH.
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Causality: The ionization of the phenolic hydroxyl group and the protonation of the amine group alter the electronic structure of the aromatic chromophore, leading to a predictable shift in the UV-Vis spectrum (a bathochromic or hypsochromic shift). Tracking this shift across a wide pH range allows for the precise calculation of pKa.
-
Methodology:
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Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to pH 12).
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Sample Preparation: Prepare a stock solution of the compound in a co-solvent like methanol. Add a small, constant amount of this stock to each buffer solution to achieve a final concentration that gives a suitable absorbance (e.g., ~1.0).
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Spectral Acquisition: Measure the full UV-Vis spectrum (e.g., 200-400 nm) of the compound in each buffer.
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Data Analysis: Identify a wavelength where the absorbance change upon ionization is maximal. Plot absorbance at this wavelength versus pH.
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pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa values. Two inflection points are expected, one for the phenol and one for the amine.
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Trustworthiness Check: The experiment should yield a clean sigmoidal curve with well-defined plateaus for the fully protonated, neutral/zwitterionic, and fully deprotonated species.
Caption: Logical relationship for spectrophotometric pKa determination.
Chemical Stability Profile
The inherent stability of the molecule is paramount for its handling, storage, and application. The trifluoromethoxy group is generally very stable to hydrolysis.[1][9] However, the phenol and aminomethyl groups introduce potential liabilities.
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Oxidative Stability: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type degradation products.
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Photostability: Exposure to UV light can induce degradation of aromatic systems.[9]
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Hydrolytic Stability: While the -OCF₃ group is robust, extreme pH and temperature could potentially affect other parts of the molecule. Studies on trifluoromethylphenols have shown hydrolysis of the -CF₃ group to a carboxylic acid under alkaline conditions, though the -OCF₃ group is significantly more stable.[9][10]
A forced degradation study is essential to identify these liabilities. This involves subjecting the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, UV light, heat) and monitoring the formation of degradants over time using a stability-indicating HPLC method.
Conclusion
2-Aminomethyl-5-trifluoromethoxy-phenol is a molecule designed with intent, balancing polarity and lipophilicity to achieve a desirable physicochemical profile for scientific applications. While direct experimental data is sparse, a thorough understanding of its constituent functional groups allows for robust predictions of its properties, including a CLogP between 2.0-2.5 and distinct acidic (pKa ~8) and basic (pKa ~9.5) centers. This guide provides the essential theoretical grounding and, critically, the detailed experimental protocols required for researchers to validate these predictions. The successful application of these methodologies will generate a comprehensive and reliable dataset, enabling informed decisions in drug design, formulation development, and further chemical synthesis.
References
- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds - Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- A Comparative Guide to the NMR Spectral Analysis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol - Benchchem.
- 2-Amino-5-(trifluoromethyl)phenol | C7H6F3NO | CID 15524277 - PubChem.
- Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - RSC Publishing.
- 2-Amino-5-(trifluoromethyl)phenol | 454-82-0 - Sigma-Aldrich.
- 2-amino-5-(trifluoromethoxy)phenol | 117338-14-4 - Sigma-Aldrich.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals.
- Refinement of analytical methods for 2-(Aminomethyl)-6-phenylpyridine detection - Benchchem.
- 2-Aminomethyl-5-trifluoromethoxy-phenol - CAS号562080-96-0 - 摩熵化学.
- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
Sources
- 1. mdpi.com [mdpi.com]
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- 4. 2-Amino-5-(trifluoromethyl)phenol | 454-82-0 [sigmaaldrich.com]
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